molecular formula C4H7NS2 B3048270 Methanamine, N-1,3-dithiolan-2-ylidene- CAS No. 1630-99-5

Methanamine, N-1,3-dithiolan-2-ylidene-

Cat. No.: B3048270
CAS No.: 1630-99-5
M. Wt: 133.2 g/mol
InChI Key: HNMNUKSODUKBLM-UHFFFAOYSA-N
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Description

Methanamine, N-1,3-dithiolan-2-ylidene- is a compound that features a 1,3-dithiolane ring. This structure is notable for its stability and reactivity, making it a valuable scaffold in organic synthesis. The compound is often used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-1,3-dithiolan-2-ylidene- can be synthesized from carbonyl compounds using 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolane ring. Common catalysts include perchloric acid adsorbed on silica gel, which allows for solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production methods for Methanamine, N-1,3-dithiolan-2-ylidene- often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as yttrium triflate and tungstophosphoric acid are employed to achieve high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-1,3-dithiolan-2-ylidene- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.

    Reduction: H₂/Ni, H₂/Rh, zinc in hydrochloric acid (Zn/HCl).

    Substitution: RLi, RMgX, and organocopper reagents (RCuLi).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of Methanamine, N-1,3-dithiolan-2-ylidene- involves its interaction with specific molecular targets. For instance, as a cephalosporinase inhibitor, it competitively inhibits the hydrolysis of cephaloridine by binding to the active site of the enzyme . This inhibition prevents the degradation of cephalosporin antibiotics, enhancing their efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Methanamine, N-1,3-dithiolan-2-ylidene- can be compared with other compounds containing the 1,3-dithiolane ring, such as:

Properties

IUPAC Name

N-methyl-1,3-dithiolan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS2/c1-5-4-6-2-3-7-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMNUKSODUKBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1SCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342667
Record name Methanamine, N-1,3-dithiolan-2-ylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630-99-5
Record name Methanamine, N-1,3-dithiolan-2-ylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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